Jacoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

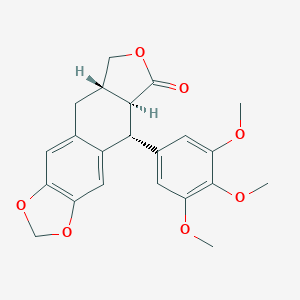

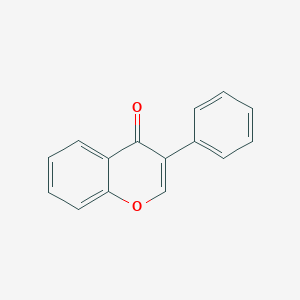

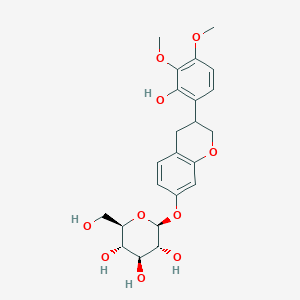

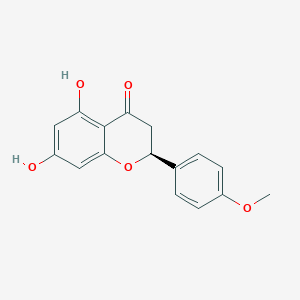

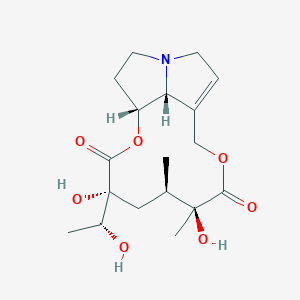

Jacoline is a hepatotoxic alkaloid that is potentially carcinogenic, mutagenic, and teratogenic . It may pose health hazards to the human consumer . This compound, along with jacobine and jaconine, has been shown to have toxic side-effects .

Synthesis Analysis

Pyrrolizidine alkaloids, such as this compound, are natural secondary metabolites produced in plants, bacteria, and fungi as part of an organism’s defense machinery . They are esters of the amino alcohol necine and one or more units of necic acids . The ability to detect these alkaloids in food and nutrients is a matter of food security .Molecular Structure Analysis

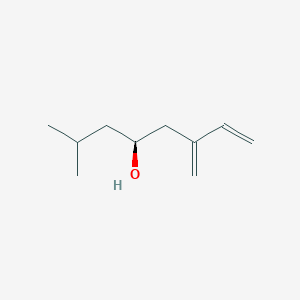

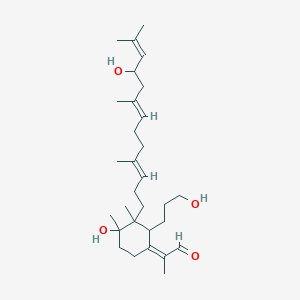

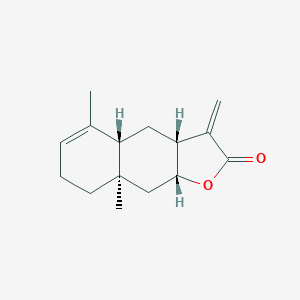

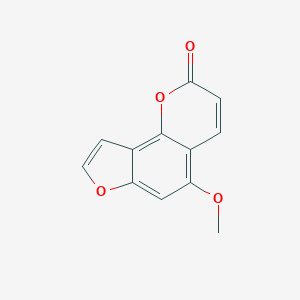

This compound has a molecular formula of C18H27NO7 . Its molecular weight is 369.4 g/mol . It is a natural product found in Senecio pterophorus, Jacobaea vulgaris, and Senecio pseudo-orientalis .Scientific Research Applications

Plant Defense Mechanisms

Jacoline, a pyrrolizidine alkaloid found in plants like Senecio jacobaea (ragwort), plays a significant role in plant defense. It has been identified as a major component in the defense against herbivores and pathogens. For instance, research has shown that when dairy cows consume feed contaminated with ragwort containing this compound, there is a transfer of this compound to their milk. This suggests this compound's role in the plant's biochemical defense system against predators and diseases (Hoogenboom et al., 2011).

Chemical Structure and Properties

The chemical structure and properties of this compound have been a subject of study, contributing to our understanding of pyrrolizidine alkaloids. These studies provide insights into the molecular configuration of this compound and its interconversion with other related compounds (Bradbury & Willis, 1956). Understanding these properties is crucial for comprehending how these compounds function in biological systems.

Impact on Animal and Human Health

The presence of this compound in plants like Senecio jacobaea has implications for animal and human health, particularly due to its toxicity. The transfer of this compound from contaminated feed to animal products like milk poses potential health risks to consumers, given the genotoxic and carcinogenic properties of pyrrolizidine alkaloids (Hoogenboom et al., 2011). This area of research is crucial for food safety and public health.

Safety and Hazards

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Jacoline involves the condensation of two molecules of 1,2-diaminobenzene with one molecule of 2-nitrobenzaldehyde, followed by reduction of the nitro group to an amino group, and subsequent cyclization to form the final product.", "Starting Materials": [ "1,2-diaminobenzene", "2-nitrobenzaldehyde" ], "Reaction": [ "Step 1: Condensation of 1,2-diaminobenzene and 2-nitrobenzaldehyde in ethanol in the presence of a catalytic amount of acetic acid to form the intermediate Schiff base.", "Step 2: Reduction of the nitro group in the Schiff base using hydrogen gas and palladium on carbon catalyst to form the corresponding amine.", "Step 3: Cyclization of the amine intermediate in the presence of sulfuric acid to form Jacoline." ] } | |

CAS RN |

480-76-2 |

Molecular Formula |

C18H27NO7 |

Molecular Weight |

369.4 g/mol |

IUPAC Name |

(1R,4R,6R,7S,17R)-4,7-dihydroxy-4-[(1R)-1-hydroxyethyl]-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione |

InChI |

InChI=1S/C18H27NO7/c1-10-8-18(24,11(2)20)16(22)26-13-5-7-19-6-4-12(14(13)19)9-25-15(21)17(10,3)23/h4,10-11,13-14,20,23-24H,5-9H2,1-3H3/t10-,11-,13-,14-,17+,18-/m1/s1 |

InChI Key |

FMWJEBGSMAOQNN-MCCFIOHQSA-N |

Isomeric SMILES |

C[C@@H]1C[C@](C(=O)O[C@@H]2CCN3[C@@H]2C(=CC3)COC(=O)[C@@]1(C)O)([C@@H](C)O)O |

SMILES |

CC1CC(C(=O)OC2CCN3C2C(=CC3)COC(=O)C1(C)O)(C(C)O)O |

Canonical SMILES |

CC1CC(C(=O)OC2CCN3C2C(=CC3)COC(=O)C1(C)O)(C(C)O)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.